N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
This compound features a 1,4-dihydroquinazolin-2,4-dione core substituted with a butanamide chain linked to two distinct aromatic moieties: a 4-chlorophenethyl group and a 3,4-dimethoxyphenethylamino-oxoethyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticonvulsant and anticancer agents, due to its ability to interact with enzymes like HDACs or kinases . The butanamide linker likely balances conformational flexibility and steric bulk, optimizing receptor binding .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35ClN4O6/c1-42-27-14-11-23(20-28(27)43-2)16-18-35-30(39)21-37-26-7-4-3-6-25(26)31(40)36(32(37)41)19-5-8-29(38)34-17-15-22-9-12-24(33)13-10-22/h3-4,6-7,9-14,20H,5,8,15-19,21H2,1-2H3,(H,34,38)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLKXOBLUYUILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the key findings regarding its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological properties. The presence of various functional groups such as chlorophenyl and dimethoxyphenyl moieties contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (various) | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urea cycle disorders, respectively. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have demonstrated varying degrees of cytotoxicity in vitro, with some exhibiting IC50 values comparable to established chemotherapeutics .
Case Studies
- Case Study on Anticancer Activity : A study synthesized a series of quinazoline derivatives and evaluated their anticancer properties against several human cancer cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
- Case Study on Enzyme Inhibition : Another study focused on the inhibition of AChE by compounds structurally related to this compound. The results demonstrated that specific modifications led to enhanced binding affinity and selectivity for AChE over butyrylcholinesterase .
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
| SMILES | CC(C(=O)N(C(C(=O)N(CC(C(=O)N(C(C(=O)N(CC(C(=O)N(C(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC(C(=O)N(CC |
| InChI Key | INMXVDSWXRRQDN-UHFFFAOYSA-N |
Antiviral Activity
Research has indicated that compounds with similar structures exhibit significant antiviral properties. Specifically, derivatives of this compound have shown effective inhibition of HIV integrase. A notable study demonstrated that modifications to the compound's structure could enhance its antiviral potency, achieving an EC50 value comparable to leading antiviral drugs .
Antioxidant and Neuroprotective Effects
In vitro studies have revealed that this compound possesses antioxidant properties, providing neuroprotection against oxidative stress-induced cell death. This effect is particularly relevant in models exposed to hydrogen peroxide (H₂O₂), where significant protective effects on neuronal cells were observed .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as a cholinesterase inhibitor. Research findings suggest it may act as a noncompetitive inhibitor against acetylcholinesterase (AChE), with inhibition constants estimated using Lineweaver-Burk plots indicating promising activity compared to standard inhibitors .
Case Study 1: Anti-HIV Activity Enhancement
A focused study aimed at synthesizing new anti-HIV agents based on the structure of this compound found that structural modifications significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value of 75 µM, indicating strong potential for further development in antiviral therapies.
Case Study 2: Neuroprotective Efficacy
In cellular models simulating neurodegenerative conditions, the compound was shown to significantly reduce apoptosis rates. This suggests potential utility in treating diseases characterized by oxidative stress, such as Alzheimer's and Parkinson's disease.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Effective against HIV integrase with EC50 ~75 µM |
| Antioxidant | Neuroprotective effects in oxidative stress models |
| Cholinesterase Inhibition | Noncompetitive inhibition observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () :
- Key differences :
- Substituent: 2,4-Dichlorobenzyl vs. 4-chlorophenethyl in the target compound.
Linker: Acetamide (shorter chain) vs. butanamide.
- Elino grel (): A quinazolinone derivative with a thiophenesulfonyl group and fluoro-substituted phenyl. Key differences: Incorporates a sulfonylurea moiety instead of a phenethylamide.
Compounds with Heterocyclic Modifications
- 2-Ethyl-N-[5-[2-[(4-Methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide (): Replaces the quinazolinone core with a thiadiazole ring. Impact: The sulfur-rich thiadiazole enhances π-π stacking but may reduce metabolic stability due to oxidation susceptibility. The butanamide linker is retained, suggesting shared pharmacokinetic strategies .
- N-(4-Ethylphenyl)-2-{[3-(2-{[(4-Fluorophenyl)methyl]amino}-2-oxoethyl)-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide (): Features an imidazoquinazoline core with a fluorophenyl group. The fluorine atom enhances bioavailability via reduced CYP450 metabolism .
Functional Group Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
